molecular formula C18H18N2O2 B14162073 N'-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide CAS No. 304665-46-1

N'-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide

Cat. No.: B14162073
CAS No.: 304665-46-1
M. Wt: 294.3 g/mol
InChI Key: ZAHGQNWBESLRAX-UHFFFAOYSA-N
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Description

N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide is a complex organic compound with a unique structure that includes a naphthalene ring, a hydroxyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide typically involves the condensation of 3-hydroxynaphthalene-2-carbohydrazide with dicyclopropyl ketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include the use of industrial-grade solvents and reagents, along with continuous monitoring of reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbohydrazide moiety can be reduced to form corresponding amines.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of naphthoquinones or aldehydes.

    Reduction: Formation of amines or hydrazines.

    Substitution: Formation of halogenated or aminated naphthalene derivatives.

Scientific Research Applications

N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide: shares similarities with other naphthalene derivatives and carbohydrazide compounds.

    Naphthoquinones: Compounds with similar naphthalene structures but different functional groups.

    Hydrazones: Compounds with similar carbohydrazide moieties but different aromatic rings.

Uniqueness

The uniqueness of N’-(dicyclopropylmethylidene)-3-hydroxynaphthalene-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

304665-46-1

Molecular Formula

C18H18N2O2

Molecular Weight

294.3 g/mol

IUPAC Name

N-(dicyclopropylmethylideneamino)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H18N2O2/c21-16-10-14-4-2-1-3-13(14)9-15(16)18(22)20-19-17(11-5-6-11)12-7-8-12/h1-4,9-12,21H,5-8H2,(H,20,22)

InChI Key

ZAHGQNWBESLRAX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=NNC(=O)C2=CC3=CC=CC=C3C=C2O)C4CC4

Origin of Product

United States

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